molecular formula C10H12O5 B1293779 2,4,5-Trimethoxybenzoic acid CAS No. 490-64-2

2,4,5-Trimethoxybenzoic acid

Cat. No. B1293779
CAS RN: 490-64-2
M. Wt: 212.2 g/mol
InChI Key: KVZUCOGWKYOPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000163B2

Procedure details

In 30 mL of ethyl acetate was suspended 10 g of the compound (1a) in a stream of argon, to which 6.2 mL of TiCl4 was then added dropwise at 10 to 15° C. under cooling with ice. The reaction mixture was heated to reflux, and stirred for 5 hours. This reaction mixture was cooled, to which 4.9 g of 35% hydrochloric acid was then added dropwise at 24° C. before adding 30 mL of water, followed by heat stirring at 55° C. for one hour. The precipitated crystal was collected by filtration and washed with water to provide 12.45 g of compound (2a) in the form of a wet crystal. The moiety (6.23 g) of the resultant wet crystal was suspended in 15 mL of water, to which 3.52 g of a 25% (w/w) sodium hydroxide aqueous solution was then added dropwise at 18° C., followed by heat stirring at 60° C. for one hour. To the reaction mixture was added 20 mL of ethyl acetate, which was then subjected to liquid-separating operation, followed by dropwise adding 2.19 g of 35% hydrochloric acid to the separated aqueous layer. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 4.13 g of compound (2a) at a yield of 88%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.2 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Cl.O>C(OCC)(=O)C.Cl[Ti](Cl)(Cl)Cl>[OH:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
6.2 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was then added dropwise at 24° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heat
STIRRING
Type
STIRRING
Details
stirring at 55° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.45 g
YIELD: CALCULATEDPERCENTYIELD 133.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.